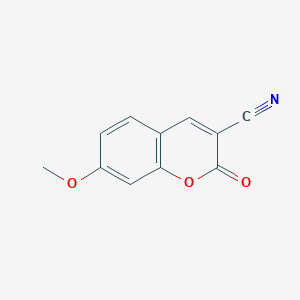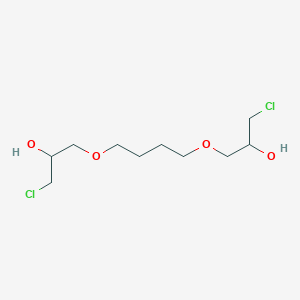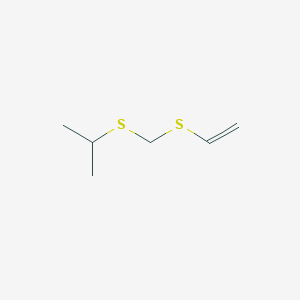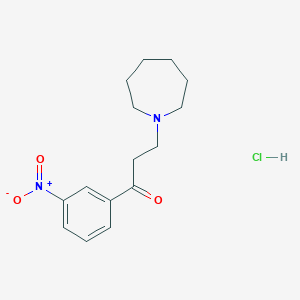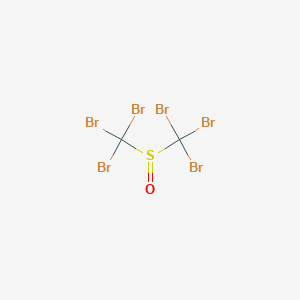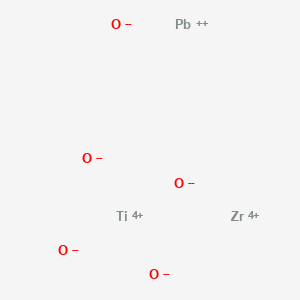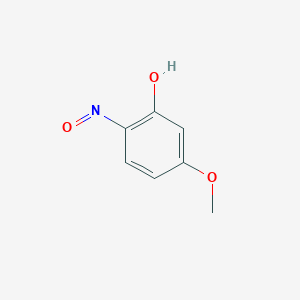
6-Iodoquinoléine
Vue d'ensemble
Description
6-Iodoquinoline is an organic compound that belongs to the quinoline family. It is a colorless solid compound, which is insoluble in water and has a melting point of 116-118 °C. 6-Iodoquinoline is an important intermediate for the synthesis of various pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Synthèse des dérivés de la quinoléine
La 6-Iodoquinoléine est utilisée dans la synthèse de divers dérivés de la quinoléine. Par exemple, elle a été utilisée dans l'aminocarbonylation de la this compound en présence d'une large série de nucléophiles amines . Cela fournit une voie de synthèse efficace pour la production de divers dérivés de la quinoléine-6-carboxamide et de la quinoléine-6-glyoxylamide .
Catalyseur dans les réactions chimiques
La this compound peut agir comme réactif dans la N-arylation catalysée par CuI à température ambiante en utilisant des ligands β-cétones 2-pyridinyliques . Cela met en évidence son rôle dans la facilitation des réactions chimiques.
Activité antimicrobienne
Une étude a montré que les dérivés de la carboxy-quinoléine portant un atome d'iode, synthétisés à partir de la this compound, ont une activité antimicrobienne potentielle . Ces composés ont été testés contre S. epidermidis, K. pneumonie et C. parapsilosis, et ont montré des résultats prometteurs .
Développement du biofilm
La même étude a également étudié l'effet des dérivés de l'iodo-quinoléine sur l'adhésion microbienne, le stade initial du développement du biofilm microbien . Cela suggère que la this compound et ses dérivés pourraient être utiles dans l'étude et la lutte contre les problèmes liés au biofilm.
Synthèse des carboxy-quinoléines
La this compound a été utilisée dans la synthèse d'une nouvelle famille de carboxy-quinoléines . Les composés ont été produits en utilisant une technique à un seul pot, à deux composants, l'acide trifluoroacétique servant de catalyseur efficace .
Double carbonylation
La this compound a été utilisée dans la double carbonylation de l'iodo- et du bromobenzène avec des amines secondaires . Ce processus fait partie du domaine plus large de la catalyse homogène, où le monoxyde de carbone est activé et utilisé comme bloc de construction C1
Mécanisme D'action
Target of Action
6-Iodoquinoline primarily targets Entamoeba histolytica , a protozoan parasite responsible for amebiasis . It is active against both the trophozoite and encysted forms of the parasite .
Mode of Action
It is known to be amebicidal, meaning it kills amoebae . The elimination of the cyst form of the parasite likely results from the destruction of the trophozoites .
Biochemical Pathways
It is known that the compound interferes with the life cycle ofEntamoeba histolytica , disrupting its ability to form cysts and thereby preventing its spread .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Iodoquinoline is limited. It is known that the compound may interfere with certain thyroid function tests by increasing protein-bound serum iodine concentrations .
Result of Action
The primary result of 6-Iodoquinoline’s action is the elimination of Entamoeba histolytica infections. By killing the trophozoites and preventing the formation of cysts, 6-Iodoquinoline disrupts the life cycle of the parasite and prevents the spread of the infection .
Orientations Futures
The aminocarbonylation of 6-iodoquinoline has been investigated in the presence of a large series of amine nucleophiles, providing an efficient synthetic route for producing various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives . This suggests potential future directions in the synthesis of these derivatives.
Analyse Biochimique
Biochemical Properties
The role of 6-Iodoquinoline in biochemical reactions is primarily as a reactant. It has been used in the aminocarbonylation of 6-iodoquinoline, a process that involves a large series of amine nucleophiles . This process produces various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives . The nature of these interactions is primarily chemical, involving the exchange and sharing of electrons during the reaction process.
Cellular Effects
Related compounds have been shown to have cytotoxic activity against tumor cell lines This suggests that 6-Iodoquinoline may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 6-Iodoquinoline involves its interaction with other molecules in a reaction. In the aminocarbonylation process, 6-Iodoquinoline interacts with amine nucleophiles . This can lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.
Temporal Effects in Laboratory Settings
It is known that the compound has moderate light stability
Metabolic Pathways
It is known that the compound is involved in the aminocarbonylation process . This process could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels.
Propriétés
IUPAC Name |
6-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTASELJZCIVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20928030 | |
| Record name | 6-Iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13327-31-6 | |
| Record name | 6-Iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-IODOQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to produce 6-iodoquinoline derivatives?
A1: Several methods have been explored for the synthesis of 6-iodoquinoline derivatives. One approach involves a three-component one-pot reaction using 2-aminobenzophenone, α-methylene carbonyl compounds, and benzyltrimethylammonium dichloroiodate in the presence of zinc chloride []. This method allows for the efficient preparation of various 6-iodoquinolines. Another study demonstrated the synthesis of 3-aryl-2-(2-chloro-6-iodoquinolin-3-yl)-4-thiazolidinones through the cyclocondensation of thioglycolic acid with N-aryl-2-chloro-6-iodoquinolin-3-yl azomethine []. This highlights the versatility of 6-iodoquinoline as a starting material for building more complex heterocyclic systems.
Q2: How is 6-iodoquinoline utilized in palladium-catalyzed reactions?
A2: 6-Iodoquinoline serves as an effective substrate in palladium-catalyzed aminocarbonylation reactions []. Researchers have demonstrated the ability to produce diverse quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives by reacting 6-iodoquinoline with various amine nucleophiles under carefully controlled conditions. The choice of catalyst ligands like triphenylphosphine or Xantphos significantly influences the reaction pathway, leading to selective formation of either amides or ketoamides.
Q3: What is the significance of incorporating 6-fluoroquinoline into potential drug candidates like BMS-986205?
A3: BMS-986205, a selective IDO1 inhibitor containing a 6-fluoroquinoline moiety, shows promise as a potential PET radioligand for imaging indoleamine-2,3-dioxygenase (IDO) []. The 6-fluoroquinoline structure is particularly interesting due to the possibility of substituting the fluorine atom with the positron-emitting isotope fluorine-18 (18F). This substitution allows for the development of a PET imaging agent to visualize and quantify IDO levels in vivo, potentially aiding in cancer diagnosis and monitoring treatment response.
Q4: Can you elaborate on the challenges and successes in radiolabeling 6-fluoroquinoline-containing molecules like BMS-986205?
A4: Radiolabeling complex molecules like BMS-986205 with fluorine-18 (18F) presents significant challenges. Researchers investigated various fluorination methods, including copper-mediated fluorination of precursors like mesityl iodonium salts, sulfonium salts, boronic acids, and pinacol boronate esters []. While initial attempts using mesityl iodonium salts, boronic acids, and sulfonium salts resulted in low yields or undesired side reactions, optimizing the copper-mediated fluorination of a pinacol boronate ester precursor led to a significant improvement in yield and purity. This successful optimization highlights the importance of exploring diverse synthetic strategies and precursor molecules to achieve efficient and clinically viable radiolabeling methods.
Q5: How does the structure of the quinoline ring system, particularly the position of substituents, influence the antimalarial activity of chloroquine-like compounds?
A5: The antimalarial activity of chloroquine-like compounds is highly sensitive to modifications in the quinoline ring system []. Research suggests that the presence of specific substituents on the quinoline ring, particularly chlorine or other halogens, plays a crucial role in the drug's ability to accumulate within the acidic digestive vacuole of the malaria parasite. This accumulation, driven by pH trapping, is essential for the drug's mechanism of action, which involves inhibiting hemozoin formation, a process crucial for parasite survival.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


